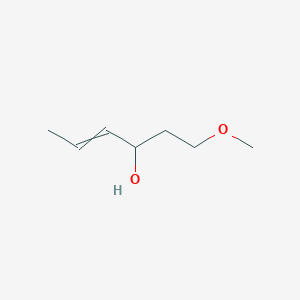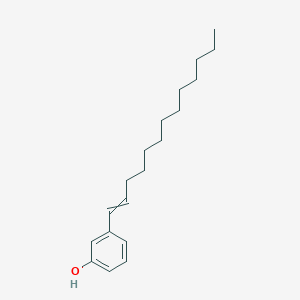![molecular formula C12H18O2 B14311353 2-[(Hept-1-en-5-yn-3-yl)oxy]oxane CAS No. 112182-91-9](/img/structure/B14311353.png)
2-[(Hept-1-en-5-yn-3-yl)oxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Hept-1-en-5-yn-3-yl)oxy]oxane is an organic compound characterized by the presence of both an alkyne and an alkene functional group. This compound is part of a broader class of organic molecules known as alkynes, which contain carbon-carbon triple bonds. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hept-1-en-5-yn-3-yl)oxy]oxane typically involves the reaction of hept-1-en-5-yn-3-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the alcohol and facilitate the nucleophilic attack on the oxane ring. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the alkyne group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Hept-1-en-5-yn-3-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne and alkene groups can be reduced to form alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Hept-1-en-5-yn-3-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Hept-1-en-5-yn-3-yl)oxy]oxane involves its interaction with specific molecular targets. The alkyne and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hept-1-en-5-yne: A simpler compound with similar functional groups but without the oxane ring.
2-[(Hept-3-yn-1-yl)oxy]oxane: A structural isomer with the alkyne group at a different position.
Hept-3-en-5-yne: Another structural isomer with the alkene and alkyne groups at different positions.
Uniqueness
2-[(Hept-1-en-5-yn-3-yl)oxy]oxane is unique due to the presence of both an alkyne and an alkene group within the same molecule, along with the oxane ring
Eigenschaften
CAS-Nummer |
112182-91-9 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
2-hept-1-en-5-yn-3-yloxyoxane |
InChI |
InChI=1S/C12H18O2/c1-3-5-8-11(4-2)14-12-9-6-7-10-13-12/h4,11-12H,2,6-10H2,1H3 |
InChI-Schlüssel |
DYPGZHQTBMHBHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCC(C=C)OC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)




![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)

![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)
![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)



![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
